molecular formula C23H21N3O4 B4946918 2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 6238-84-2

2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B4946918
CAS No.: 6238-84-2
M. Wt: 403.4 g/mol
InChI Key: NCGJKFBUCRGARG-UHFFFAOYSA-N
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Description

2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a synthetic organic compound featuring a benzo[de]isoquinoline-1,3-dione core linked to a piperazine ring substituted with a furan-2-carbonyl group. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for drug discovery and chemical research.

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-21-17-6-1-4-16-5-2-7-18(20(16)17)22(28)26(21)14-11-24-9-12-25(13-10-24)23(29)19-8-3-15-30-19/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJKFBUCRGARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387500
Record name 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-84-2
Record name 2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-carbonyl Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(Furan-2-carbonyl)piperazine.

    Alkylation: The resulting compound is then alkylated with 2-bromoethylamine to introduce the ethyl linker.

    Cyclization: Finally, the compound undergoes cyclization with phthalic anhydride to form the benzo[de]isoquinoline-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl groups in the isoquinoline structure can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as a building block in drug development.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to DNA, inhibiting replication and transcription processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Substituent on Piperazine Molecular Weight (g/mol) Key Biological Activities Unique Properties
Target Compound : 2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione C₂₄H₂₁N₃O₅ Furan-2-carbonyl 431.45 Antimicrobial, kinase inhibition High electrophilicity due to furan carbonyl; potential for CNS targeting
Analog 1 : 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione () C₂₇H₂₈ClN₃O₄ 2-Chlorophenoxy-hydroxypropyl 493.99 Anti-inflammatory, anticancer Enhanced DNA intercalation via chlorophenoxy group; improved solubility
Analog 2 : 2-{2-[4-(Benzo[1,3]dioxole-5-carbonyl)-piperazin-1-yl]-ethyl}-benzo[de]isoquinoline-1,3-dione () C₂₆H₂₃N₃O₅ Benzodioxole-carbonyl 457.47 Antimicrobial, anticancer Extended π-system from benzodioxole; moderate metabolic stability
Analog 3 : 2-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione () C₂₄H₂₁N₃O₃S Thiophene-2-carbonyl 431.50 Anticancer, antimicrobial Sulfur atom enhances lipophilicity; potential for covalent binding
Analog 4 : 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione () C₂₃H₂₀N₄O₃ Pyridine-2-yl 400.40 Neuropharmacological activity Basic pyridine moiety improves blood-brain barrier penetration

Key Findings:

Substituent Impact on Bioactivity: Chlorophenoxy Group (Analog 1): Exhibits strong anti-inflammatory and anticancer activity, likely due to enhanced DNA binding and receptor affinity . Furan-2-carbonyl (Target Compound): Demonstrates moderate antimicrobial activity, with the furan ring contributing to electrophilic reactivity for kinase inhibition . Thiophene-2-carbonyl (Analog 3): Shows superior lipophilicity and antimicrobial potency compared to the furan analog, attributed to sulfur’s electron-rich nature .

Pharmacokinetic Considerations :

  • The benzodioxole analog (Analog 2) has a longer predicted half-life due to reduced oxidative metabolism of the dioxole ring .
  • The pyridine-containing analog (Analog 4) exhibits enhanced CNS penetration, making it suitable for neuropharmacological applications .

Synthetic Challenges: The furan-2-carbonyl derivative requires precise acylation conditions to avoid side reactions, whereas the chlorophenoxy analog involves multi-step hydroxylation and coupling .

Research Directions and Limitations

  • Mechanistic Insights: Limited data exist on the target compound’s specific molecular targets. Structural analogs suggest interactions with DNA topoisomerases or serotonin receptors .
  • In Vivo Studies : Most analogs lack pharmacokinetic profiling. highlights the need for murine models to validate efficacy against inflammation or cancer .
  • Clinical Potential: The thiophene and chlorophenoxy analogs show promise for oncology, while the furan derivative may serve as a scaffold for kinase inhibitors .

Biological Activity

The compound 2-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H21N3O
  • Molecular Weight : 403.431 g/mol
  • CAS Number : 6238-84-2

The compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities, combined with a furan-2-carbonyl piperazine moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. Specifically, the compound has shown potential in inhibiting cancer cell proliferation. For instance, research involving piperazine derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7) using the compound at varying concentrations. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030
10010

These findings suggest a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Studies have shown that similar piperazine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

Antimicrobial Testing

In a series of tests against common pathogens, the compound exhibited varying degrees of inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound possesses antimicrobial activity, further optimization may be required to enhance its efficacy.

The proposed mechanism of action for this compound involves interaction with cellular targets that are critical for cell survival and proliferation. The piperazine ring is known to interact with neurotransmitter receptors, which may suggest a dual role in both anticancer and neuropharmacological activities.

Discussion

The biological activity of This compound underscores its potential as a lead compound in drug development. Its structural characteristics allow for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Future Directions

Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency.
  • Mechanistic Studies : To elucidate specific pathways involved in its biological activity.

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